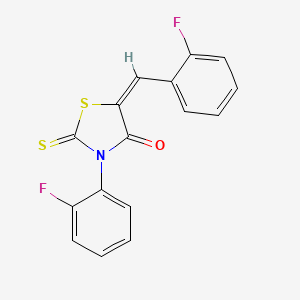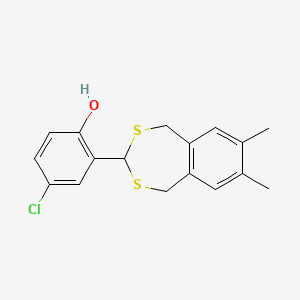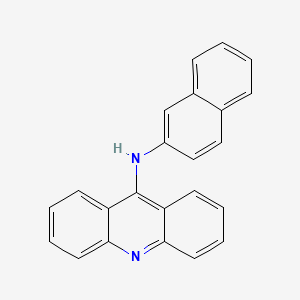![molecular formula C22H18ClN3O2 B11677248 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11677248.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties
Méthodes De Préparation
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with ortho-phenylenediamine and benzaldehyde derivatives.
Reaction Conditions: The reaction is carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions.
Industrial Production: For large-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide involves its interaction with biological targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to bind to specific sites on these targets, leading to various biological effects. For example, in cancer cells, the compound may inhibit cell proliferation by inducing apoptosis or cell cycle arrest .
Comparaison Avec Des Composés Similaires
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide can be compared with other benzimidazole derivatives such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer properties.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Another derivative with potential anticancer activity.
Fenbendazole: A benzimidazole used as an anthelmintic agent.
Oxfendazole: Similar to fenbendazole, used for its antiparasitic properties.
Propriétés
Formule moléculaire |
C22H18ClN3O2 |
|---|---|
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-2-28-20-11-10-15(13-17(20)23)22(27)24-16-7-5-6-14(12-16)21-25-18-8-3-4-9-19(18)26-21/h3-13H,2H2,1H3,(H,24,27)(H,25,26) |
Clé InChI |
ILCNUUWSDZKLFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11677166.png)
![3-bromo-N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11677170.png)
![N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11677183.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11677184.png)

![N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677193.png)
![2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11677196.png)

![2-({2-[1-(2-Chloro-benzyl)-1H-benzoimidazol-2-ylsulfanyl]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B11677209.png)

![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11677219.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11677234.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11677241.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11677243.png)
